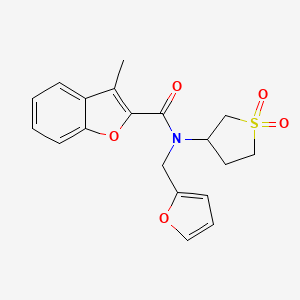![molecular formula C16H17BrClNO3 B4389810 4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4389810.png)
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Vue d'ensemble
Description
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoic acid core substituted with a brominated methoxybenzyl group and an amino methyl linkage, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps:
Amination: The brominated intermediate is then reacted with an amine to form the amino methyl linkage.
Coupling: The resulting intermediate is coupled with benzoic acid under conditions that facilitate the formation of the final product, often using coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-{[(5-bromo-2-formylbenzyl)amino]methyl}benzoic acid.
Reduction: Formation of 4-{[(2-methoxybenzyl)amino]methyl}benzoic acid.
Substitution: Formation of 4-{[(5-azido-2-methoxybenzyl)amino]methyl}benzoic acid.
Applications De Recherche Scientifique
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The brominated methoxybenzyl group may facilitate binding to certain enzymes or receptors, modulating their activity. The amino methyl linkage can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(5-bromo-2-chlorobenzyl)amino]methyl}benzoic acid hydrochloride
- 4-{[(5-bromo-2-methylbenzyl)amino]methyl}benzoic acid hydrochloride
- 4-{[(5-bromo-2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride
Uniqueness
4-[[(5-Bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Propriétés
IUPAC Name |
4-[[(5-bromo-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3.ClH/c1-21-15-7-6-14(17)8-13(15)10-18-9-11-2-4-12(5-3-11)16(19)20;/h2-8,18H,9-10H2,1H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZYPFIVBGYNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide](/img/structure/B4389734.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B4389744.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B4389745.png)
![ethyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}propanoate](/img/structure/B4389752.png)
![ethyl 1-(4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4389755.png)
![4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B4389760.png)
![N-{2-methoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B4389780.png)

![N-[4-(3-methylpiperidine-1-carbonyl)phenyl]propanamide](/img/structure/B4389797.png)
![N-tert-butyl-2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4389799.png)


![8-methoxy-6-nitro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4389822.png)
